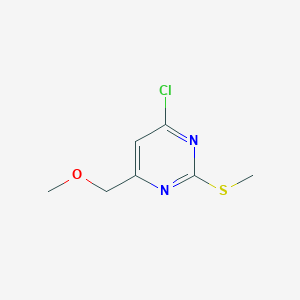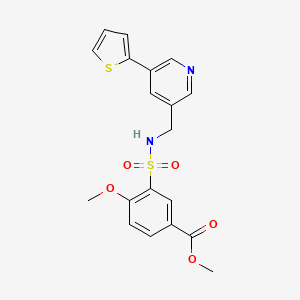![molecular formula C18H24N4O3S B2490288 ethyl 2-(3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1226456-13-8](/img/structure/B2490288.png)
ethyl 2-(3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes that often aim to explore their potential biological or chemical properties. For example, the synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogs has been described, showing potential antitumor activity against various human tumor cell lines (El-Subbagh et al., 1999). These methodologies may provide insights into the synthesis of the specific compound , highlighting the complexity and the potential biological relevance of such molecules.
Molecular Structure Analysis
The molecular structure of related compounds is often analyzed through X-ray diffraction analysis, IR, 1H NMR, 13C NMR, and MS techniques. For instance, ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate was synthesized and its structure confirmed via these methods, providing insights into the electronic and spatial configuration of such molecules (Zhao & Wang, 2023).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, forming new derivatives with potential biological activities. The reactivity often explored includes cyclocondensation reactions, as well as reactions with nucleophilic reagents leading to the formation of diverse heterocyclic compounds of biological importance (Youssef et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in various environments. For example, the crystal structure of related pyrazole derivatives has been determined, providing essential information on their stability and reactivity profiles (Kumar et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, potential for forming hydrogen bonds, and electrostatic potential, are investigated through spectroscopic methods and theoretical calculations. Such studies offer insights into the compound's potential interactions and mechanisms of action (Haroon et al., 2018).
Applications De Recherche Scientifique
Anticancer Activity
Synthesis and Anticancer Screening : A study conducted by Sonar et al. (2020) synthesized a series of thiazole compounds, including derivatives similar to the compound , demonstrating anticancer activity against breast cancer cells MCF7. This suggests potential applications in cancer therapy (J. P. Sonar et al., 2020).
Ethyl 2‐Substituted‐aminothiazole‐4‐carboxylate Analogs : El-Subbagh et al. (1999) described the synthesis of several analogs of ethyl 2-substituted-aminothiazole-4-carboxylate, showcasing potential anticancer activity against various human tumor cell lines (H. El-Subbagh, A. Abadi, J. Lehmann, 1999).
Antimicrobial Activity
- Novel Ethyl-5-(ethoxycarbonyl)-4-methylthiazol-2-yl-carbamate Compounds : A study by Mruthyunjayaswamy and Basavarajaiah (2009) synthesized compounds with structural similarities, showing antimicrobial activity, highlighting its potential use in treating bacterial infections (B. Mruthyunjayaswamy, S. Basavarajaiah, 2009).
Synthesis and Structural Analysis
- Synthesis and DFT Study : Zhao and Wang (2023) synthesized Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a bioactive derivative related to the compound , providing insights into its physical and chemical properties through density functional theory (DFT) calculations (C.-S. Zhao, Yuan-Chao Wang, 2023).
Mécanisme D'action
Target of Action
For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .
Mode of Action
Thiazole derivatives are known to exhibit their biological activities through various mechanisms, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Compounds containing the pyrazole and thiazole moieties have been shown to affect a wide range of biochemical pathways, depending on their specific structures and targets .
Result of Action
Based on the known activities of pyrazole and thiazole derivatives, it could potentially have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Propriétés
IUPAC Name |
ethyl 2-[3-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-5-25-17(24)13-6-8-14-16(13)20-18(26-14)19-15(23)9-7-12-10(2)21-22(4)11(12)3/h13H,5-9H2,1-4H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSAYPBLLQQJLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)CCC3=C(N(N=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2490211.png)


![3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2490215.png)


![(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2490221.png)


